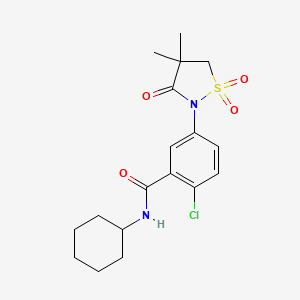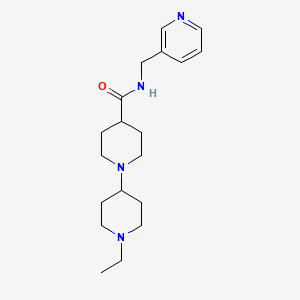
1-(9H-fluoren-2-ylmethyl)-3-piperidinol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(9H-fluoren-2-ylmethyl)-3-piperidinol, also known as FMP or FMP-1, is a chemical compound that has been of interest to scientists due to its potential applications in scientific research. FMP is a synthetic compound that belongs to the class of piperidinols, which are known to have various biological activities.
作用機序
The mechanism of action of 1-(9H-fluoren-2-ylmethyl)-3-piperidinol is not fully understood, but it is believed to involve the modulation of various biological pathways. This compound has been shown to interact with proteins involved in cell signaling, such as G protein-coupled receptors and ion channels. This compound has also been shown to affect the activity of enzymes involved in the metabolism of neurotransmitters and other signaling molecules.
Biochemical and Physiological Effects:
This compound has been found to have various biochemical and physiological effects, including the modulation of neurotransmitter release, the inhibition of cell proliferation, and the induction of apoptosis. This compound has also been shown to affect the expression of genes involved in cell growth and differentiation. The effects of this compound on different cell types and tissues are still being investigated.
実験室実験の利点と制限
One advantage of using 1-(9H-fluoren-2-ylmethyl)-3-piperidinol in lab experiments is its high purity and stability, which allows for accurate and reproducible results. This compound is also relatively easy to synthesize and can be obtained in large quantities. However, one limitation of using this compound is its potential toxicity, which requires careful handling and disposal. This compound may also have limited solubility in some solvents, which can affect its activity and efficacy.
将来の方向性
There are several future directions for the research on 1-(9H-fluoren-2-ylmethyl)-3-piperidinol, including the investigation of its potential as a therapeutic agent for various diseases, the elucidation of its mechanism of action, and the development of new synthetic methods for this compound and related compounds. This compound may also be used as a tool for studying the structure and function of biological molecules, such as ion channels and receptors. The development of new fluorescent probes based on this compound may also have applications in biomedical imaging and diagnostics.
合成法
1-(9H-fluoren-2-ylmethyl)-3-piperidinol can be synthesized through a multi-step process involving the reaction of fluorene and piperidine. The first step involves the alkylation of fluorene with 1,2-dibromoethane to form 9-bromoethylfluorene. The second step involves the reduction of 9-bromoethylfluorene with lithium aluminum hydride to form 9-ethylfluorene. The third step involves the reaction of 9-ethylfluorene with piperidine and boron trifluoride etherate to form this compound. The purity of this compound can be improved through recrystallization and column chromatography.
科学的研究の応用
1-(9H-fluoren-2-ylmethyl)-3-piperidinol has been found to have various scientific research applications, including as a chiral auxiliary for asymmetric synthesis, as a ligand for metal-catalyzed reactions, and as a building block for the synthesis of other biologically active compounds. This compound has also been used as a fluorescent probe for the detection of metal ions and as a potential drug candidate for the treatment of cancer and neurodegenerative diseases.
特性
IUPAC Name |
1-(9H-fluoren-2-ylmethyl)piperidin-3-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21NO/c21-17-5-3-9-20(13-17)12-14-7-8-19-16(10-14)11-15-4-1-2-6-18(15)19/h1-2,4,6-8,10,17,21H,3,5,9,11-13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UTOJXLPIFGHWPZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)CC2=CC3=C(C=C2)C4=CC=CC=C4C3)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![N-{2-[(2-chlorobenzyl)thio]ethyl}-4-methoxybenzamide](/img/structure/B5178799.png)

![5-[(3-chlorobenzoyl)amino]-2-(methylamino)-1,3-thiazole-4-carboxamide](/img/structure/B5178808.png)

![5-{[benzyl(methyl)amino]methyl}-N-(imidazo[2,1-b][1,3]thiazol-6-ylmethyl)-3-isoxazolecarboxamide](/img/structure/B5178816.png)
![methyl 6-tert-butyl-2-({[2-(5-chloro-2-thienyl)-4-quinolinyl]carbonyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B5178819.png)
![methyl 4-[4-(2-amino-2-oxoethoxy)phenyl]-6-methyl-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate](/img/structure/B5178826.png)
![2-[2-(1-adamantylcarbonyl)hydrazino]-N-benzyl-2-oxoacetamide](/img/structure/B5178827.png)
![2,2,3-trimethyl-3-{[(4-phenyl-1,3-thiazol-2-yl)amino]carbonyl}cyclopentanecarboxylic acid](/img/structure/B5178835.png)

![2-(4-nitrobenzoyl)-3-phenylspiro[cyclopropane-1,2'-indene]-1',3'-dione](/img/structure/B5178848.png)
![N-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]-2-(4-ethyl-1-piperazinyl)-N-methyl-2-indanecarboxamide](/img/structure/B5178862.png)
![3-(aminocarbonyl)-1-[2-oxo-2-(2-thienyl)ethyl]pyridinium bromide](/img/structure/B5178865.png)
![N~2~-[4-(benzyloxy)phenyl]-N~2~-(methylsulfonyl)-N~1~-[2-(methylthio)phenyl]glycinamide](/img/structure/B5178867.png)
